3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid
Overview
Description
“3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid” is a chemical compound with the molecular formula C8H5IN2O2 . It is a derivative of imidazo[1,2-a]pyridine, which is an important class of nitrogen ring junction heterocyclic compounds . These compounds have wide applications in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines is often based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . A general and efficient Cu (I)-mediated cross-coupling and heterocyclization reaction of 3-iodoimidazo [1,2- a ]pyridine-2-carboxylic acid, and terminal alkynes was developed under very mild conditions .Molecular Structure Analysis
The molecular structure of “3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid” is characterized by an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5,6 heterocycle with a nitrogen atom at the ring junction . The presence of the iodine atom and the carboxylic acid group at specific positions on the ring system contributes to the unique properties of this compound .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including Cu (I)-mediated cross-coupling and heterocyclization reactions with terminal alkynes . They can also participate in oxidative amidation reactions .Scientific Research Applications
Palladium-Catalyzed Cross-Coupling Reactions
The compound has been employed in ligand-free Pd-catalyzed decarboxylative arylation reactions. These reactions allow for the synthesis of complex organic molecules by coupling aryl bromides with the carboxylic acid moiety of 3-iodoimidazo[1,2-a]pyridine-8-carboxylic acid .
Tuberculosis (TB) Treatment
Recent studies have explored imidazo[1,2-a]pyridine analogues, including 3-iodoimidazo[1,2-a]pyridine-8-carboxylic acid, as potential anti-TB agents. In a mouse model, treatment with derivatives led to significant reductions in bacterial load .
Safety and Hazards
While specific safety and hazard information for “3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid” is not available in the retrieved sources, general precautions for handling similar chemical compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Imidazo[1,2-a]pyridine derivatives, including “3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid”, have potential for further exploration in the field of medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating their potential as future therapeutic agents .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that this compound may also target similar biochemical pathways.
Biochemical Pathways
, related compounds in the imidazo[1,2-a]pyridine class have been associated with anti-TB activity. This suggests that 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid may also influence pathways related to TB infection.
Result of Action
Given the anti-tb activity of related compounds , it is possible that this compound may have similar effects.
properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-8-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXADZFBNVUZMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245737 | |
Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1384429-92-8 | |
Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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